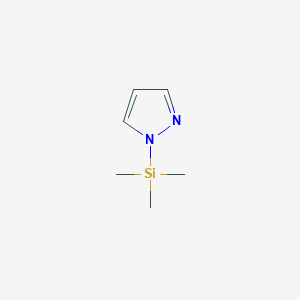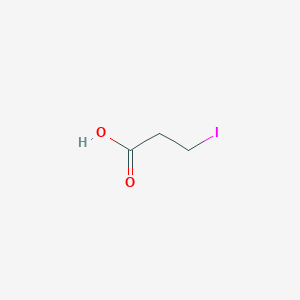
Heptafluoruro de yodo
Descripción general
Descripción
Iodine heptafluoride is an interhalogen compound with the chemical formula Iodine Fluoride Seven. It is a colorless gas with a moldy, acrid odor and has an unusual pentagonal bipyramidal structure, as predicted by Valence Shell Electron Pair Repulsion theory . This compound is known for its high reactivity and strong oxidizing properties.
Aplicaciones Científicas De Investigación
Iodine heptafluoride has several applications in scientific research:
Mecanismo De Acción
Target of Action
Iodine heptafluoride (IF7) is an interhalogen compound . Its primary targets would be other chemical substances in a reaction .
Mode of Action
IF7 has an unusual pentagonal bipyramidal structure, with D5h symmetry . The molecule can undergo a pseudorotational rearrangement called the Bartell mechanism, which is like the Berry mechanism but for a heptacoordinated system . This allows IF7 to interact with its targets in a unique way, leading to various chemical reactions .
Pharmacokinetics
It’s worth noting that IF7 is highly irritating to both the skin and the mucous membranes and can cause fire on contact with organic material .
Result of Action
The primary result of IF7’s action is the occurrence of chemical reactions. For example, IF7 decomposes at 200 °C to fluorine gas and iodine pentafluoride . .
Action Environment
The action of IF7 can be influenced by various environmental factors such as temperature and pressure. For instance, IF7 begins to sublime at 4.77 °C . Therefore, the efficacy and stability of IF7 can be significantly affected by changes in these environmental conditions.
Métodos De Preparación
Iodine heptafluoride can be synthesized through several methods:
Passing Fluorine Gas through Liquid Iodine Pentafluoride: This method involves passing fluorine gas through liquid iodine pentafluoride at 90°C, followed by heating the vapors to 270°C.
Reaction with Fluorine and Dried Palladium or Potassium Iodide: This method minimizes the formation of impurities such as Iodine Oxide Fluoride Five, which can arise from hydrolysis.
By-product of Dioxygenyl Hexafluoroplatinate Reactions: Iodine heptafluoride is also produced as a by-product when dioxygenyl hexafluoroplatinate is used to prepare other platinum compounds, such as potassium hexafluoroplatinate, using potassium fluoride in iodine pentafluoride solution.
Análisis De Reacciones Químicas
Iodine heptafluoride undergoes several types of chemical reactions:
Decomposition: At 200°C, iodine heptafluoride decomposes into fluorine gas and iodine pentafluoride.
Oxidation: It acts as a strong oxidizing agent and can cause fire on contact with organic material.
Hydrolysis: In the presence of water, iodine heptafluoride can hydrolyze to form iodic acid and hydrofluoric acid.
Comparación Con Compuestos Similares
Iodine heptafluoride is unique among interhalogen compounds due to its heptacoordinated structure. Similar compounds include:
Iodine Pentafluoride: This compound has a pentacoordinated structure and is less reactive compared to iodine heptafluoride.
Iodine Trifluoride: This compound has a trifluorinated structure and different reactivity patterns.
Other Interhalogens: Compounds such as bromine trifluoride and chlorine trifluoride also exhibit unique properties and reactivities, but none have the heptacoordinated structure of iodine heptafluoride.
Propiedades
IUPAC Name |
heptafluoro-λ7-iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F7I/c1-8(2,3,4,5,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURPHMPXJDCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FI(F)(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F7I | |
| Record name | iodine fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_heptafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066133 | |
| Record name | Iodine fluoride (IF7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8933 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas with a moldy, acrid odor; Forms crystals when cooled; Melting point = 6.45 deg C; Sublimes at 4.77 deg C; [Merck Index] | |
| Record name | Iodine heptafluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16921-96-3 | |
| Record name | Iodine heptafluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16921-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodine heptafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine fluoride (IF7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine fluoride (IF7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodine heptafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODINE HEPTAFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M080M03ILM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)


pyrimidin-2-one](/img/structure/B93888.png)


![(6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B93895.png)

